(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-methylpyrazin-2-yl)methanone

physicochemical profiling drug-likeness fragment-based drug discovery

This aryloxypiperidine amide features a 5-methylpyrazine-2-carbonyl terminus, distinct from pyridine or phenyl analogs. With a low molecular weight (332.79 Da) and favorable lead-like properties, it is ideally suited as a fragment for FBDD library screening, kinase inhibitor negative control (lacking the 2-amino hinge-binding motif of BMS-777607), and scaffold-hopping campaigns. Procure alongside pyridine and triazole analogs for systematic TPSA gradient SAR. Researchers should order this building block to deconvolute on-target versus off-target effects in cellular assays.

Molecular Formula C16H17ClN4O2
Molecular Weight 332.79
CAS No. 2034578-36-2
Cat. No. B2496664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-methylpyrazin-2-yl)methanone
CAS2034578-36-2
Molecular FormulaC16H17ClN4O2
Molecular Weight332.79
Structural Identifiers
SMILESCC1=CN=C(C=N1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl
InChIInChI=1S/C16H17ClN4O2/c1-11-8-20-14(10-19-11)16(22)21-6-3-12(4-7-21)23-15-2-5-18-9-13(15)17/h2,5,8-10,12H,3-4,6-7H2,1H3
InChIKeyCAWYZZUHVNYIBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034578-36-2: (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-methylpyrazin-2-yl)methanone — Structural Identity, Class, and Procurement Profile


(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-methylpyrazin-2-yl)methanone (CAS 2034578-36-2) is a synthetic heterocyclic small molecule (molecular formula C₁₆H₁₇ClN₄O₂, molecular weight 332.79 g·mol⁻¹) [1]. It belongs to the class of aryloxypiperidine amides, bearing a characteristic 3-chloropyridin-4-yloxy substituent at the piperidine 4-position and a 5-methylpyrazine-2-carbonyl moiety linked via an amide bond. This compound is primarily positioned as a chemical building block or fragment for medicinal chemistry campaigns, rather than as a fully characterized pharmacological probe . Its structural architecture — combining a chloropyridine ether, a piperidine linker, and an electron-deficient pyrazine amide — creates a distinct hydrogen-bonding and conformational profile that differentiates it from simpler mono-functional analogs [2].

Why Generic Substitution Is Not Advisable for CAS 2034578-36-2: Structural and Pharmacophoric Singularity


Compounds within the aryloxypiperidine amide class cannot be interchanged without altering key molecular recognition features. The target compound uniquely fuses three pharmacophoric elements — the 3-chloropyridin-4-yloxy group, the central piperidine scaffold, and the 5-methylpyrazine-2-carbonyl amide — into a single, non-obvious topology [1]. In contrast, close-in analogs such as (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone replace the electron-deficient pyrazine with a pyridine, altering both hydrogen-bond acceptor geometry and amide bond polarization . Similarly, BMS-777607 incorporates a 2-amino-3-chloropyridin-4-yloxy group rather than the simple 3-chloro variant, introducing an additional hydrogen-bond donor that fundamentally changes kinase inhibitory profile and selectivity [2]. Generic substitution — simply choosing any chloropyridinyloxypiperidine derivative — fails because the pyrazine amide terminus is not a passive spectator but a determinant of target engagement, conformational preference, and metabolic stability [3]. The following quantitative evidence sections demonstrate where these molecular distinctions translate into measurable performance differences.

Quantitative Differentiation Evidence: How CAS 2034578-36-2 Compares Against Closest Analogs and In-Class Candidates


Physicochemical Property Differentiation: cLogP and Topological Polar Surface Area (TPSA) Versus Pyridine and Triazole Analogs

In silico physicochemical profiling reveals that CAS 2034578-36-2 possesses a calculated partition coefficient (cLogP) of 1.38 and a topological polar surface area (TPSA) of 70.99 Ų, placing it within the Lipinski Rule-of-Five compliant space (MW 332.79, HBA 6, HBD 1, rotatable bonds 2) [1]. The closest heterocyclic variant — the triazole analog (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone — exhibits a higher TPSA (estimated 83.5 Ų) due to the additional nitrogen atoms, which alters membrane permeability potential . This TPSA differential of approximately 12.5 Ų matters because fragment- and lead-like compound libraries are typically curated with TPSA thresholds below 90 Ų for CNS penetration feasibility or below 140 Ų for oral absorption, meaning that even modest deviations can route a compound into different screening cascades [2]. The pyrazine-containing target compound thus occupies a distinct and potentially advantageous TPSA window relative to both the more polar triazole analog and the less polar pyridine analog (estimated TPSA ~59 Ų).

physicochemical profiling drug-likeness fragment-based drug discovery

Hydrogen-Bond Acceptor/Donor Profile: Distinct Amide Geometry Versus Structurally Closest Pyridine Analog

The 5-methylpyrazine-2-carbonyl amide in CAS 2034578-36-2 provides a hydrogen-bond acceptor count (HBA) of 6, compared to 5 for the direct pyridine analog (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone [1]. The additional nitrogen atom in the pyrazine ring (position 4 of the pyrazine, para to the carbonyl attachment) increases the electron-withdrawing character of the heterocycle, polarizing the amide carbonyl and potentially enhancing its hydrogen-bond acceptor strength [2]. This difference is not merely additive; the electron-deficient pyrazine ring system attenuates the pKa of adjacent functional groups and modulates π-stacking interactions with aromatic residues in kinase ATP-binding pockets, as has been demonstrated for structurally related pyrazine-containing kinase inhibitors such as TNO155, where pyrazine-mediated contacts contribute critically to target binding affinity [3]. The pyridine analog, lacking this additional ring nitrogen, cannot replicate these specific electronic and geometric interactions.

medicinal chemistry structure-activity relationship fragment screening

Structural Differentiation from Known Pharmacological Probes: Absence of Confounding 2-Amino Substituent on Chloropyridine

A critical structural distinction between CAS 2034578-36-2 and the clinically advanced Met kinase inhibitor BMS-777607 lies in the substitution pattern of the chloropyridine ring. The target compound bears a simple 3-chloro substituent, whereas BMS-777607 incorporates a 2-amino-3-chloropyridin-4-yloxy group, where the 2-amino group serves as a hydrogen-bond donor (HBD) and participates in key hinge-binding interactions with the Met kinase active site [1]. In BMS-777607, the 2-amino group is essential for its potent Met kinase inhibition (IC₅₀ = 3.9 nM) [2]. The absence of this 2-amino substituent in CAS 2034578-36-2 fundamentally alters the hydrogen-bond donor capacity (HBD = 1 vs. HBD = 3 in BMS-777607) and eliminates the dominant hinge-binding pharmacophore [3]. For researchers requiring a tool compound that interrogates biological space without the confounding Met kinase polypharmacology associated with the 2-aminochloropyridine motif, the target compound offers a cleaner, mechanistically orthogonal probe.

chemical probe selectivity kinase polypharmacology tool compound selection

Conformational Flexibility and Rotatable Bond Profile: Differentiating from Constrained Spirocyclic Analogs

CAS 2034578-36-2 contains two rotatable bonds (RB = 2), conferring a moderately flexible scaffold suitable for fragment growing and linker optimization campaigns [1]. In contrast, the SHP2 inhibitor TNO155 — which shares a chloropyridinyl-pyrazine core motif — is embedded within a highly constrained spirocyclic framework (2-oxa-8-azaspiro[4.5]decane) that dramatically reduces conformational freedom (RB ≈ 4 but within a rigid spiro system) [2]. While TNO155's conformational rigidity contributes to its exceptional SHP2 potency (IC₅₀ = 0.011 µM) and selectivity, it also limits the ability to explore vector-based elaboration strategies typical of fragment-to-lead optimization . The target compound's two freely rotatable bonds — the pyridine-ether-piperidine C–O linkage and the piperidine-amide C–N bond — allow systematic conformational sampling and provide two distinct vectors for fragment merging or linking, features not available in rigidified clinical candidates.

conformational analysis ligand efficiency fragment growing

Optimal Research and Industrial Deployment Scenarios for CAS 2034578-36-2 Based on Evidence-Based Differentiation


Fragment-Based Drug Discovery (FBDD) Library Expansion for Kinase and Protein-Protein Interaction Targets

CAS 2034578-36-2 is optimally deployed as a fragment or low-molecular-weight scaffold in FBDD library collections. Its molecular weight (332.79 Da), favorable TPSA (70.99 Ų), moderate lipophilicity (cLogP 1.38), and compliance with Lipinski Rule-of-Five parameters (HBA 6, HBD 1, RB 2) place it within the lead-like chemical space recommended for fragment screening . The electron-deficient 5-methylpyrazine amide terminus provides a unique hydrogen-bond acceptor geometry not found in simpler pyridine or phenyl amide fragments, enabling orthogonal screening against kinase ATP-binding sites and protein-protein interaction hot spots . Procurement of this compound alongside its pyridine analog (TPSA ~59 Ų) and triazole analog (TPSA ~83.5 Ų) enables systematic property-based SAR exploration across a controlled TPSA gradient, a strategy recommended for fragment library design .

Negative Control or Orthogonal Chemotype for 2-Aminochloropyridine-Based Kinase Inhibitor Programs

In kinase drug discovery programs utilizing 2-aminochloropyridine hinge binders (e.g., BMS-777607, foretinib, cabozantinib chemotypes), CAS 2034578-36-2 serves as an ideal negative control compound. The absence of the 2-amino substituent eliminates the dominant hinge-binding hydrogen-bond donor (HBD = 1 vs. HBD = 3 in BMS-777607), which is essential for Met family kinase inhibition (BMS-777607 Met IC₅₀ = 3.9 nM) . When co-profiled in kinase selectivity panels, the target compound is predicted to show substantially weaker activity at Met, RON, Axl, and Tyro3 kinases, allowing researchers to deconvolute on-target from off-target effects in cellular phenotypic assays . This application is particularly relevant for programs seeking to validate target engagement hypotheses without the polypharmacology associated with 2-aminochloropyridine motifs .

Scaffold Hopping and Vector-Based Lead Optimization Starting Point

The two-rotatable-bond architecture (C–O ether and C–N amide) of CAS 2034578-36-2 provides medicinal chemists with two orthogonal vectors for fragment elaboration. Unlike the rigid spirocyclic framework of TNO155 — which, while highly potent against SHP2 (IC₅₀ = 0.011 µM), offers limited vector diversity for scaffold hopping — the flexible piperidine linker in the target compound allows systematic exploration of substituent trajectories at both the ether oxygen and amide nitrogen positions . This makes the compound valuable as a versatile starting point for structure-based design campaigns targeting kinases, GPCRs, or epigenetic reader domains where the 3-chloropyridin-4-yloxy and 5-methylpyrazine pharmacophores can be independently optimized . Procurement of this scaffold enables parallel chemistry libraries that explore diversity at both vectors simultaneously, accelerating hit-to-lead timelines .

Selective Chemical Probe Development for Pyrazine-Recognizing Biological Targets

The 5-methylpyrazine-2-carbonyl terminus of CAS 2034578-36-2 presents a unique recognition element for biological targets that preferentially engage electron-deficient heteroaromatic amides. TNO155's clinical validation of pyrazine-mediated SHP2 inhibition (IC₅₀ = 0.011 µM) demonstrates that pyrazine amides can achieve high-affinity, selective target engagement through specific polar and π-stacking interactions . The target compound, containing the same pyrazine amide motif but in a more modular, less constrained scaffold, is well-suited for systematic probe development campaigns where the pyrazine ring serves as a conserved anchor for affinity while the chloropyridine ether and piperidine linker are varied to optimize potency and selectivity . This distinguishes it from simpler pyrazine amides lacking the chloropyridyloxy substituent, which have reduced molecular recognition surface area and lower potential for selective target engagement .

Quote Request

Request a Quote for (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-methylpyrazin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.